molecular formula C14H15N3O2 B6647179 5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile

5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile

Cat. No.: B6647179
M. Wt: 257.29 g/mol
InChI Key: ZXURDJSEQCBKJV-UHFFFAOYSA-N
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Description

5-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound consists of a cyclopenta[c]pyrrole core, which is a bicyclic structure, attached to a nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyclopenta[c]pyrrole Core: This step often involves the cyclization of a suitable precursor, such as a substituted cyclopentane derivative, under acidic or basic conditions.

    Cyanation: The nitrile group is introduced via cyanation reactions, which can be performed using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopenta[c]pyrrole core, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Oxidized derivatives of the cyclopenta[c]pyrrole core

    Reduction: 5-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-aminobenzonitrile

    Substitution: Various substituted benzonitrile derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and the influence of nitro and nitrile groups on chemical reactivity.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group is particularly interesting due to its potential to undergo bioreductive activation.

Medicine

In medicine, compounds with similar structures are investigated for their pharmacological properties. The nitro and nitrile groups can interact with biological targets, making them candidates for drug development.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The nitrile group can participate in nucleophilic addition reactions, potentially modifying biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-aminobenzonitrile: A reduced form of the compound with an amino group instead of a nitro group.

    5-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-hydroxybenzonitrile: A hydroxylated derivative.

    5-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-methylbenzonitrile: A methylated derivative.

Uniqueness

The uniqueness of 5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile lies in its combination of a bicyclic core with both nitro and nitrile functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-7-12-6-13(4-5-14(12)17(18)19)16-8-10-2-1-3-11(10)9-16/h4-6,10-11H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXURDJSEQCBKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=CC(=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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